molecular formula C11H12N2O B14232188 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol CAS No. 478685-75-5

4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol

Cat. No.: B14232188
CAS No.: 478685-75-5
M. Wt: 188.23 g/mol
InChI Key: VPVNBYKNLGPTJN-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is an organic compound that features both a phenol and an imidazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol typically involves the condensation of 4-methylphenol with 4-methylimidazole. This reaction can be catalyzed by acids or bases and often requires elevated temperatures to proceed efficiently. The reaction conditions may vary, but a common approach involves heating the reactants in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or imidazole rings .

Scientific Research Applications

4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies of enzyme activity.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties[][6].

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and other biomolecules, while the imidazole ring can coordinate with metal ions and participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(4-methyl-1H-imidazol-1-yl)phenol is unique due to the presence of both a methyl-substituted phenol and a methyl-substituted imidazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

478685-75-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-methyl-2-(4-methylimidazol-1-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-8-3-4-11(14)10(5-8)13-6-9(2)12-7-13/h3-7,14H,1-2H3

InChI Key

VPVNBYKNLGPTJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N2C=C(N=C2)C

Origin of Product

United States

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